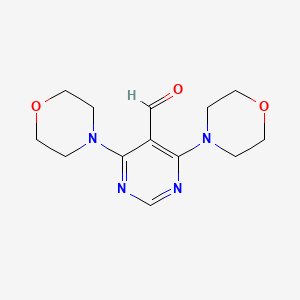

4,6-Dimorpholinopyrimidine-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

There are reports of aromatic nucleophilic substitution reaction products on similar compounds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .科学的研究の応用

Synthesis of New Pyrimidine Derivatives

Zinchenko et al. (2017) described the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines using 4,6-dichloropyrimidine-5-carbaldehyde. This process involves intramolecular cyclization to form new pyrimidine derivatives, potentially useful as intermediates in medicinal chemistry (Zinchenko, Muzychka, Biletskii, & Smolii, 2017).

Interaction with Glycine Esters

A study by Zinchenko et al. (2018) explored the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. This reaction led to the formation of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These findings suggest potential routes for synthesizing biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Synthesis of Condensed Azines

Bakulina et al. (2014) reported the synthesis of pyrido[2,3-d]pyrimidine from 4,6-dichloropyrimidine-5-carbaldehyde, highlighting its utility in constructing complex heterocyclic structures, which can be valuable in pharmaceutical research (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).

SNAr Reactions on Pyrimidine Aldehydes

Trilleras et al. (2022) investigated aromatic nucleophilic substitution reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. They observed the formation of aminated, solvolyzed, and condensed products, which are precursors for constructing pyrimidine-based N-heterocyclic systems (Trilleras, Pérez-Gamboa, & Quiroga, 2022).

Push-Pull Fluorophores

Telore et al. (2015) synthesized a series of push-pull chromophoric extended styryls from carbaldehyde derivatives. These compounds exhibited unique photophysical properties and potential applications in fluorescence molecular rotors for viscosity sensing (Telore, Satam, & Sekar, 2015).

Benzofuran-Fused Pyrido Pyrimidines

Li et al. (2014) developed a catalyst-free approach for synthesizing benzofuran-fused pyrido[4,3-d]pyrimidines from 4,6-dichloropyrimidine-5-carbaldehyde, demonstrating potential antitumor activities. This highlights the role of carbaldehyde in the development of novel anticancer compounds (Li, Yue, Xiang, Lv, Song, Miao, & Yang, 2014).

Safety and Hazards

作用機序

Target of Action

It is known that pyrimidine derivatives, such as this compound, are often involved in interactions with various enzymes and receptors in the body, playing significant roles in numerous biological processes .

Mode of Action

It’s known that pyrimidine derivatives can undergo aromatic nucleophilic substitution reactions . The isolated compounds from these reactions are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

特性

IUPAC Name |

4,6-dimorpholin-4-ylpyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c18-9-11-12(16-1-5-19-6-2-16)14-10-15-13(11)17-3-7-20-8-4-17/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDMGBQAVPKBDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=NC=N2)N3CCOCC3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/no-structure.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2472509.png)

![N-[4-(difluoromethoxy)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2472512.png)

![2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine](/img/structure/B2472513.png)

![6-(2,5-Dimethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2472516.png)

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2472519.png)

![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2472520.png)

![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2472521.png)